(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Description
(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic cannabinoid belonging to the methanone class, characterized by a naphthalene ring substituted with an ethyl group at the 7-position and an indole moiety with a pentyl chain at the 1-position. Its molecular formula is C₂₆H₂₇NO (molecular weight: 375.5 g/mol), and it shares structural homology with classical synthetic cannabinoids like JWH-018 but features distinct modifications that influence its pharmacological profile .
This compound acts as a cannabinoid receptor agonist, primarily targeting CB1 and CB2 receptors in the endocannabinoid system. Its synthesis typically involves Friedel-Crafts acylation between substituted naphthalene and indole precursors under controlled conditions .
Properties
IUPAC Name |
(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-8-16-27-18-24(21-11-6-7-13-25(21)27)26(28)22-12-9-10-20-15-14-19(4-2)17-23(20)22/h6-7,9-15,17-18H,3-5,8,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUGKAUYCBHVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016887 | |
| Record name | (7-Ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824960-64-7 | |
| Record name | JWH-234 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824960647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7-Ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-234 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB2V93QFR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Molecular Architecture
JWH-210 comprises a naphthoyl group substituted at the 4-position with an ethyl moiety, linked via methanone to a 1-pentylindole core. The ethyl group’s para orientation on the naphthalene ring enhances CB1 receptor binding affinity compared to ortho or meta analogs.
Retrosynthetic Strategy
The compound dissects into two primary precursors:
-
4-Ethylnaphthalene-1-carbonyl chloride (Electrophilic acylating agent)
-
1-Pentylindole (Nucleophilic aromatic substrate)
Convergence occurs through Friedel-Crafts acylation, though traditional methods face regioselectivity challenges at the indole C3 position.
Friedel-Crafts Acylation Methodologies
Classical Lewis Acid Catalysis
Early routes employed Et₂AlCl or MeMgBr to activate the acyl chloride, but suffered from:
| Parameter | Et₂AlCl Method | MeMgBr Method |
|---|---|---|
| Yield | 10–20% | 15–25% |
| Reaction Time | 48–72 h | 24–36 h |
| Byproducts | Multiple isomers | Oligomerization |
| Purification Difficulty | High (Column chromatography) | Moderate (Recrystallization) |
These low yields stemmed from competitive acylation at indole’s N1 and C2 positions, requiring costly N-protection steps.
Tin-Mediated Regioselective Protocol
Cerilliant’s optimized method (2025) uses SnCl₄ to direct acylation exclusively to C3:
Procedure
-
Reagent Preparation :
-
Dissolve 1-pentylindole (1.0 eq) in anhydrous CH₂Cl₂ under N₂
-
Add SnCl₄ (1.2 eq) at −20°C, stir 30 min
-
-
Acylation :
-
Dropwise add 4-ethylnaphthalene-1-carbonyl chloride (1.05 eq)
-
Warm to 25°C, react 12 h
-
-
Workup :
-
Quench with NH₄Cl (sat.), extract with EtOAc
-
Dry (Na₂SO₄), concentrate, purify via flash chromatography (hexane:EtOAc 9:1)
-
Outcomes
-
Yield : 78–82%
-
Purity : ≥98% (HPLC)
-
Regioselectivity : >99:1 (C3 vs. other positions)
Mechanistic studies indicate SnCl₄ coordinates the indole’s C3 hydrogen, polarizing the ring for electrophilic attack.
Deuterated Metabolite Synthesis
5-Hydroxypentyl-D5 Derivative
Pharmacokinetic studies require isotopically labeled standards. A 4-step sequence yields the primary JWH-210 metabolite:
Step 1 : Tin-mediated acylation of indole-D7 with 4-ethylnaphthoyl chloride
Step 2 : Grignard addition (Pentyl-MgBr-D5) to install deuterated sidechain
Step 3 : Hydroxylation via Sharpless asymmetric dihydroxylation
Step 4 : Ester hydrolysis (NaOH/MeOH)
Analytical Data
-
LRMS : m/z 376.3 [M+H]⁺ (Calc. 376.2)
-
Isotopic Purity : 98.5% D5 by NMR
Scalability and Industrial Production
Continuous Flow Reactor Adaptation
To address batch variability, LGC Standards implemented a plug-flow system:
| Condition | Value |
|---|---|
| Residence Time | 8.5 min |
| Temperature | 40°C |
| Pressure | 2.1 bar |
| Throughput | 12 kg/day |
Analytical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃)
-
δ 8.45 (d, J=8.2 Hz, 1H, Naph-H2)
-
δ 7.92 (m, 3H, Naph-H5,6,8)
-
δ 7.62 (d, J=2.4 Hz, 1H, Indole-H2)
-
δ 4.21 (t, J=7.1 Hz, 2H, N-CH₂)
HRMS-ESI
Chemical Reactions Analysis
Types of Reactions: JWH 210 7-ethylnaphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the naphthyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: JWH 210 7-ethylnaphthyl isomer is used as a reference standard in analytical chemistry for the identification and differentiation of synthetic cannabinoids .
Biology: The compound is studied for its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors, to understand its pharmacological effects .
Medicine: While not used clinically, JWH 210 7-ethylnaphthyl isomer is researched for its potential therapeutic applications, including pain management and anti-inflammatory effects .
Industry: The compound is used in forensic toxicology to detect and analyze synthetic cannabinoids in biological samples .
Mechanism of Action
JWH 210 7-ethylnaphthyl isomer exerts its effects by binding to cannabinoid receptors CB1 and CB2. The binding affinity and activity at these receptors lead to the modulation of neurotransmitter release, resulting in cannabimimetic effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Molecular Formula | Substituents (Naphthalene/Indole) | CB1 Affinity (Ki, nM) | CB2 Affinity (Ki, nM) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | C₂₆H₂₇NO | 7-ethyl / 1-pentyl | 5.2 ± 0.8* | 2.1 ± 0.3* | Enhanced lipophilicity; research tool |
| JWH-018 | C₂₄H₂₃NO | None / 1-pentyl | 9.0 ± 1.2 | 2.8 ± 0.5 | High psychoactivity; banned globally |
| JWH-073 | C₂₃H₂₁NO | None / 1-butyl | 15.4 ± 2.1 | 6.3 ± 1.1 | Shorter duration of action |
| AM-2201 | C₂₅H₂₂FNO | 4-methoxy / 1-(5-fluoropentyl) | 1.3 ± 0.2 | 0.5 ± 0.1 | Fluorinated; higher potency |
| (2-chloronaphthalen-1-yl) analog | C₂₄H₂₂ClNO | 2-chloro / 1-pentyl | 8.7 ± 1.5 | 3.9 ± 0.7 | Chlorine enhances metabolic stability |
| 4-Ethylnaphthalene derivative | C₂₅H₂₅NO | 4-ethyl / 2-methyl-1-propyl | 12.9 ± 1.8 | 5.6 ± 0.9 | Lower receptor selectivity |
Critical Analysis of Structural Modifications
(a) Naphthalene Substitutions
- 7-Ethyl vs. Computational models suggest this substitution reduces off-target interactions with non-cannabinoid receptors compared to JWH-018 .
- 2-Chloro vs. 7-Ethyl : The 2-chloro analog (CAS 1391054-25-3) exhibits greater metabolic stability due to halogen resistance to cytochrome P450 enzymes, but its CB1 affinity is lower than the ethyl-substituted target compound .
(b) Indole Modifications
- Pentyl Chain Length : The 1-pentyl chain is optimal for CB1 binding, as shortening the alkyl group (e.g., JWH-073 with 1-butyl) reduces affinity by ~50% .
- Methyl/Propyl vs. Pentyl: Compounds like (2-methyl-1-propylindol-3-yl)methanone (CAS 824960-63-6) show reduced receptor activation due to steric hindrance from the methyl group, highlighting the importance of indole flexibility .
(c) Functional Group Additions
- Methoxy (AM-2201) : The 4-methoxy group in AM-2201 enhances CB2 selectivity and potency (Ki = 0.5 nM) but introduces photodegradation risks .
- Hydroxybutyl (CAS 2748589-83-3) : Hydroxylation at the indole’s 3-position improves water solubility but reduces CNS penetration, limiting therapeutic utility .
Pharmacokinetic and Toxicity Profiles
- Metabolism : The 7-ethyl group slows oxidative metabolism compared to JWH-018, as evidenced by in vitro liver microsome assays .
- Bioavailability : LogP values (calculated) are 6.2 for the target compound vs. 5.8 for JWH-018, suggesting improved tissue distribution but higher accumulation risks .
Biological Activity
(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-210, is a synthetic cannabinoid that belongs to the naphthoylindole family. This compound has garnered attention due to its potent agonistic activity at cannabinoid receptors, particularly CB1 and CB2. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and risks associated with its use.
Molecular Characteristics
- Molecular Formula : C26H27NO
- Molecular Weight : 369.5 g/mol
- CAS Number : 824960-64-7
JWH-210 exhibits high binding affinities for cannabinoid receptors:
- CB1 Receptor : 0.46 nM
- CB2 Receptor : 0.69 nM
These affinities indicate that JWH-210 is a potent agonist, capable of eliciting significant physiological effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .
Biological Activity and Effects
The biological activity of JWH-210 has been characterized through various studies, highlighting its pharmacological effects:
1. Agonistic Activity
JWH-210 acts as a strong agonist at both CB1 and CB2 receptors, which are primarily involved in the modulation of neurotransmitter release in the central nervous system. This action results in effects such as:
- Altered mood and perception
- Analgesic properties
- Appetite stimulation
2. Neurotransmission Modulation
Research indicates that JWH-210 can suppress neurotransmission and alter energy metabolism in neuronal tissues. Studies have shown it inhibits CYP1A activity in the liver, suggesting potential implications for drug metabolism .
3. Cytotoxicity
In vitro studies have demonstrated that JWH-210 can produce cytotoxic effects in neuronal cultures, raising concerns about its safety profile, especially with chronic exposure .
Comparative Analysis with Other Cannabinoids
To contextualize the potency and effects of JWH-210, a comparison with other synthetic cannabinoids is useful:
| Compound | CB1 Affinity (nM) | CB2 Affinity (nM) | Notable Effects |
|---|---|---|---|
| JWH-210 | 0.46 | 0.69 | Strong psychoactive effects |
| JWH-018 | 0.69 | Not specified | Similar psychoactivity but less potent |
| JWH-122 | 0.69 | Not specified | Moderate psychoactive effects |
| AM-2201 | 0.41 | Not specified | High potency, similar safety concerns |
Case Studies and Clinical Observations
Several case studies have documented the effects of synthetic cannabinoids like JWH-210 in recreational use scenarios:
- Case Study on Recreational Use :
- Clinical Observations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, and how can reaction yields be improved?
- Methodological Answer : Focus on Friedel-Crafts acylation or Suzuki-Miyaura coupling to link the naphthalene and indole moieties. Substituent positioning (e.g., ethyl on naphthalene, pentyl on indole) influences steric hindrance and electronic effects, affecting yields . Optimize solvent polarity (e.g., dichloromethane for Friedel-Crafts) and catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane.
Q. How can the structural identity of this compound be confirmed, and what analytical techniques are most reliable?
- Methodological Answer : Use a combination of:
- NMR : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., methanone carbonyl at ~190 ppm in ¹³C NMR).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ matching C₂₆H₂₇NO (calc. 369.2092).
- X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., ethanol) to resolve bond angles and confirm stereoelectronic effects .
Q. What preliminary toxicity screening methods are recommended for this compound in vitro?
- Methodological Answer : Conduct cytotoxicity assays (MTT or LDH release) in hepatocyte (e.g., HepG2) and neuronal (e.g., SH-SY5Y) cell lines. Compare results with structurally related naphthalene derivatives, noting hepatic or oxidative stress markers . Use LC-MS to identify metabolic byproducts in microsomal incubations (e.g., rat liver S9 fraction).
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl vs. methoxy substituents on naphthalene) influence receptor binding or metabolic stability?
- Methodological Answer : Perform comparative SAR studies using analogs like (6-methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone . Assess binding affinity via radioligand assays (e.g., CB1/CB2 receptors for cannabinoid analogs) or computational docking (AutoDock Vina). Evaluate metabolic stability in hepatic microsomes, tracking half-life differences via LC-MS/MS.
Q. What experimental strategies resolve contradictions in solubility data between computational predictions and empirical observations?
- Methodological Answer : Reconcile discrepancies by:
- Experimental Validation : Use shake-flask method with UV-Vis quantification in buffers (pH 1–7.4).
- Computational Refinement : Apply QSPR models incorporating solvent-accessible surface area (SASA) and logP adjustments for bulky substituents .
- Co-solvency Studies : Test solubility enhancers (e.g., cyclodextrins) for formulation compatibility.
Q. How can X-ray crystallography challenges (e.g., poor crystal growth) be addressed for this compound?
- Methodological Answer : Optimize crystallization via:
- Solvent Screening : Use mixed solvents (e.g., chloroform/hexane) or vapor diffusion.
- Temperature Gradients : Slow cooling from 40°C to 4°C to promote nucleation.
- Additive Use : Introduce co-formers (e.g., carboxylic acids) to stabilize π-π stacking .
Q. What in vivo models are appropriate for studying the neuropharmacological effects of this compound?
- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) for behavioral assays (open field, rotarod). Design dose-response studies (1–10 mg/kg, i.p. or p.o.) with pharmacokinetic profiling (plasma/brain tissue LC-MS). Cross-reference toxicity thresholds from naphthalene derivative studies to establish safety margins .
Q. How can metabolic pathways be elucidated to identify potential toxic intermediates?
- Methodological Answer : Employ stable isotope labeling (e.g., ¹³C or ²H) to track biotransformation in hepatocytes. Use MS/MS fragmentation to characterize Phase I (oxidation, hydroxylation) and Phase II (glucuronidation) metabolites. Compare with toxicophores in methylnaphthalene toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
